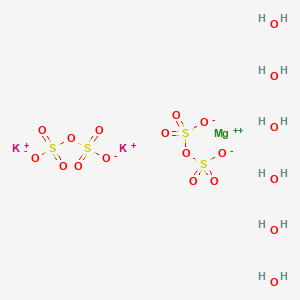
BAKUCHIOL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This plant is native to parts of Eastern Asia, including China and India, where it has been used in traditional medicine for various skin conditions and as an anti-inflammatory agent . Bakuchiol has gained significant attention in recent years due to its potential as a natural alternative to retinol, offering similar anti-aging benefits without the associated irritation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bakuchiol can be synthesized through various chemical routes. One common method involves the extraction of this compound from Psoralea corylifolia seeds using solvents such as petroleum ether or ethanol. The extract is then subjected to column chromatography for purification . Another approach involves the total synthesis of this compound, which includes constructing its carbon tetra-alkylated stereocenter through several strategies .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from Psoralea corylifolia seeds. Techniques such as cold-pressing or solvent extraction are employed, with cold-pressing being a more natural and gentle method that helps retain the beneficial properties of the oil . Solvent extraction, on the other hand, can yield higher quantities of this compound but may require additional purification steps .
Análisis De Reacciones Químicas
Types of Reactions
Bakuchiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or create derivatives with improved efficacy.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups into the this compound molecule.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with enhanced biological activities, such as improved antioxidant or anti-inflammatory properties .
Aplicaciones Científicas De Investigación
Bakuchiol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Cosmetic Industry: This compound is widely used in skincare products for its anti-aging, anti-inflammatory, and antioxidant properties
Pharmaceutical Industry: It has shown potential in treating various skin conditions, including acne, melasma, and hyperpigmentation.
Biological Research: This compound’s ability to modulate gene expression and inhibit matrix metalloprotease (MMP) activity makes it a valuable compound for studying skin aging and related processes
Medical Research: Studies have demonstrated this compound’s anticancer, antibacterial, and antifungal activities, making it a promising candidate for developing new therapeutic agents
Mecanismo De Acción
Bakuchiol exerts its effects through multiple mechanisms. It acts as a powerful antioxidant, scavenging free radicals and slowing down the skin aging process . Additionally, this compound inhibits inflammatory reactions and reduces skin damage caused by external factors such as ultraviolet rays and pollutants . It also modulates gene expression in a manner similar to retinol, leading to improved skin firmness and reduced signs of aging .
Comparación Con Compuestos Similares
Bakuchiol is often compared to retinol due to its similar anti-aging effects. unlike retinol, this compound does not cause skin irritation or sensitivity to sunlight . Other similar compounds include:
Retinol: A well-known anti-aging compound but can cause skin irritation.
Tretinoin: A synthetic derivative of retinol with potent anti-aging effects but higher risk of skin irritation.
This compound’s unique combination of efficacy and gentleness makes it a valuable alternative to these compounds in skincare and therapeutic applications .
Propiedades
Número CAS |
17015-60-0 |
|---|---|
Fórmula molecular |
C17H22O |
Peso molecular |
242.36 g/mol |
Nombre IUPAC |
4-[(1E)-3-ethenyl-7-methylocta-1,6-dienyl]phenol |
InChI |
InChI=1S/C17H22O/c1-4-15(7-5-6-14(2)3)8-9-16-10-12-17(18)13-11-16/h4,6,8-13,15,18H,1,5,7H2,2-3H3/b9-8+ |
Clave InChI |
HFGJBFLUJAGDTP-CMDGGOBGSA-N |
SMILES |
CC(=CCCC(C=C)C=CC1=CC=C(C=C1)O)C |
SMILES isomérico |
CC(=CCCC(C=C)/C=C/C1=CC=C(C=C1)O)C |
SMILES canónico |
CC(=CCCC(C=C)C=CC1=CC=C(C=C1)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


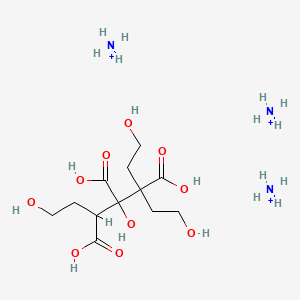
![ethyl (2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxo-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B579052.png)
![(1S,2S,4R,8S,9R,10R,13R,14R,16R)-8,16-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,17-dione](/img/structure/B579054.png)
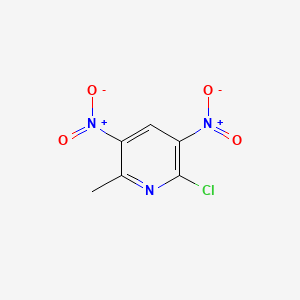
![5,8-Dioxa-2-azatricyclo[4.3.0.03,7]nona-1(9),3-diene](/img/structure/B579056.png)
![(13aS)-2,3,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-11-ol](/img/structure/B579058.png)
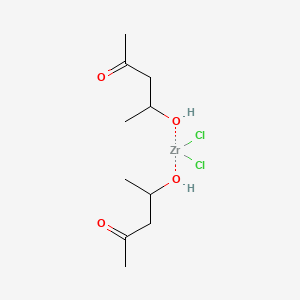
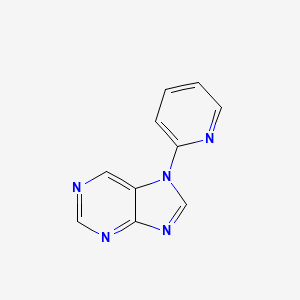
![N-[chloro(phenyl)boranyl]-1,1-diphenylmethanimine](/img/structure/B579065.png)
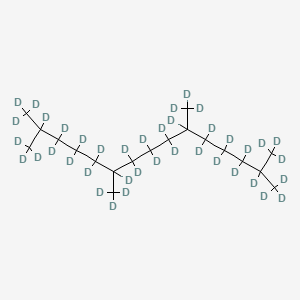

![Cyclopenta[cd]fluoranthene](/img/structure/B579070.png)
